5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine
Description
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-4-3-5-11(9(8)2)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKBFLSZEOVZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CNC(=O)N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653815 | |
| Record name | 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-60-1 | |
| Record name | 5-(2,3-Dimethylphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111108-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3-Dimethylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components and Conditions
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Aldehyde : 2,3-Dimethylbenzaldehyde serves as the aryl source.
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β-Keto Ester : Ethyl acetoacetate provides the acetyl group for ring formation.
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Urea : Acts as the nitrogen donor.
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Catalyst : Concentrated sulfuric acid or iodine (0.03 mol) in acetonitrile.
The reaction proceeds under solvent-free conditions at 120°C for 6–8 hours, yielding 5-(2,3-Dimethylphenyl)-3,4-dihydropyrimidin-2(1H)-one. Subsequent oxidation with nitric acid (HNO₃) aromatizes the ring, followed by hydrolysis of the ester group to introduce the hydroxyl moiety.
Key Findings
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Regioselectivity : The 2,3-dimethylphenyl group occupies position 4 in the dihydropyrimidinone intermediate, shifting to position 5 upon aromatization due to ring tautomerization.
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Limitations : Requires strict control of oxidation conditions to prevent over-oxidation of the hydroxyl group.
Cyclocondensation of 1,3-Diketones with Urea
This method leverages 1,3-diketones derived from 2,3-dimethylphenyl precursors, synthesized via malonate ester intermediates.
Synthesis of 1-(2,3-Dimethylphenyl)ethan-1,3-dione
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Chlorination : 2,3-Dimethylbenzoic acid reacts with thionyl chloride (SOCl₂) to form 2,3-dimethylbenzoyl chloride.
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Malonate Ester Formation : The acyl chloride reacts with dimethyl malonate in ethyl acetate using triethylamine and MgCl₂ as catalysts, yielding 2-(2,3-dimethylphenyl)dimethyl malonate.
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Hydrolysis : Sulfuric acid-mediated hydrolysis produces 1-(2,3-dimethylphenyl)ethan-1,3-dione.
Cyclocondensation Reaction
The diketone reacts with urea in acetic acid at 80–100°C for 12 hours, forming the pyrimidine ring. The hydroxyl group at position 2 arises from the keto-enol tautomerization of the β-diketone during cyclization.
Table 1: Reaction Parameters and Outcomes
Halogen Bonding-Assisted Crystallization
Inspired by thiazolo[3,2-a]pyrimidine syntheses, this method introduces halogen bonding to control supramolecular assembly during crystallization, enhancing chiral discrimination:
Synthesis Steps
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Thiazolo[3,2-a]pyrimidine Precursor : React 1,2,3,4-tetrahydropyrimidine-2-thione with ethyl chloroacetate at 120°C.
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Benzylidene Formation : Condense the precursor with 2-hydroxy-3-methoxybenzaldehyde in ethanol using pyrrolidine, yielding a Z-isomer with a cis-oriented hydroxyl group.
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Demethylation : Treat with hydrobromic acid (HBr) to convert methoxy to hydroxyl, forming this compound.
Structural Insights
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Hydrogen Bonding : O–H···N interactions stabilize homochiral chains, while O–H···O bonds form racemic dimers.
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Halogen Effects : Bromine substituents enhance crystal packing via N···Br interactions (d = 3.036 Å).
Catalytic Reduction of Pyrimidine Ketones
Adapted from dexmedetomidine intermediate syntheses, this approach reduces a ketone intermediate to introduce the hydroxyl group:
Process Overview
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Ketone Synthesis : Hydrolyze 2-(2,3-dimethylphenyl)malonate diester to 1-(2,3-dimethylphenyl)ethanone.
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Reduction : Use sodium borohydride (NaBH₄) in ethanol to reduce the ketone to 1-(2,3-dimethylphenyl)ethanol.
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Cyclization : React the alcohol with cyanamide under acidic conditions to form the pyrimidine ring, followed by oxidation to 2-hydroxypyrimidine.
Table 2: Reduction and Cyclization Metrics
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(2,3-dimethylphenyl)-2-pyrimidinone, while reduction can produce 5-(2,3-dimethylphenyl)-2-aminopyrimidine.
Scientific Research Applications
5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Lipophilicity and Bioavailability : The 2,3-dimethylphenyl group in the target compound likely increases lipophilicity compared to polar substituents like 2-hydroxyethyl (logP ~1.5–2.5 inferred from analogues) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Electronic Effects : Electron-donating methyl groups (vs. electron-withdrawing Cl or CF3 in ) could stabilize resonance structures, affecting reactivity in nucleophilic substitution or oxidation reactions .
Biological Activity: The hydroxyl group at position 2 is critical for hydrogen-bond interactions with biological targets (e.g., enzymes or DNA).
Pharmacological and Industrial Relevance
- Antimicrobial Activity : Tetrazole-linked pyrimidines () exhibit broad-spectrum activity, warranting evaluation of the target compound against resistant pathogens .
Biological Activity
5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a pyrimidine derivative characterized by a hydroxyl group at the 2-position and a dimethylphenyl group at the 5-position. Pyrimidines are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds typically inhibit key inflammatory mediators such as:
- Prostaglandin E2 (PGE2)
- Tumor necrosis factor-alpha (TNF-α)
- Inducible nitric oxide synthase (iNOS)
The inhibition of these mediators suggests that this compound may effectively reduce inflammation through various biochemical pathways.
2. Antimicrobial Activity
Pyrimidine derivatives have also been studied for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
The biological activity of this compound is linked to its ability to modulate signaling pathways involved in inflammation and microbial resistance. For instance:
- Inhibition of Inflammatory Pathways : By blocking the expression of pro-inflammatory cytokines and enzymes, this compound can mitigate inflammatory responses.
- Antibacterial Mechanism : The compound may act by inhibiting specific enzymes critical for bacterial growth or by disrupting cell membrane integrity.
Case Studies and Experimental Data
A series of in vitro studies have been conducted to evaluate the efficacy of this compound:
- Study on Inflammatory Response : In a rat model of adjuvant-induced arthritis, administration of this compound significantly reduced joint swelling and levels of inflammatory markers, indicating potent anti-inflammatory activity.
- Antimicrobial Testing : Laboratory experiments demonstrated that the compound exhibited inhibitory effects against Gram-positive bacteria, with an IC50 value indicating effective concentration levels .
| Study Type | Result Summary |
|---|---|
| In Vitro Anti-inflammatory | Significant reduction in TNF-α and PGE2 levels |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Pharmacokinetics | Favorable absorption and distribution profiles |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2,3-Dimethylphenyl)-2-hydroxypyrimidine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of substituted phenyl precursors with pyrimidine intermediates. Key steps include:
- Substituent introduction : Use of 2,3-dimethylphenyl groups via Friedel-Crafts alkylation or Suzuki coupling .
- Hydroxylation : Controlled oxidation or hydrolysis of protected hydroxyl groups under acidic/basic conditions .
- Optimization : Adjusting temperature (60–120°C), solvent polarity (e.g., DMSO, acetonitrile), and catalyst loading (e.g., palladium for cross-coupling) to improve yields (typically 40–70%) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- Spectroscopy : Employ - and -NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For unambiguous structural elucidation, though this requires high-purity crystals .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl, hydroxy groups) influence the biological activity of pyrimidine derivatives like this compound?
- Methodology :
- Comparative SAR studies : Replace methyl groups with electron-withdrawing/donating substituents (e.g., chloro, methoxy) and assess changes in antimicrobial or enzyme inhibition potency .
- Data interpretation : Increased lipophilicity from methyl groups may enhance membrane permeability, while hydroxyl groups improve solubility and hydrogen-bonding interactions with target proteins .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrimidine derivatives?
- Methodology :
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers or assay-specific biases .
Q. How can researchers design enzyme inhibition studies for this compound?
- Methodology :
- Target selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase, kinases) .
- Kinetic assays : Use fluorescence-based or calorimetric methods (ITC) to measure values and binding thermodynamics .
Q. What experimental approaches mitigate adsorption losses of this compound in surface chemistry studies?
- Methodology :
- Surface passivation : Coat glassware with silane derivatives to reduce non-specific adsorption .
- Quantitative recovery : Use isotopic labeling (e.g., -tagged compound) to track adsorption/desorption dynamics via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
